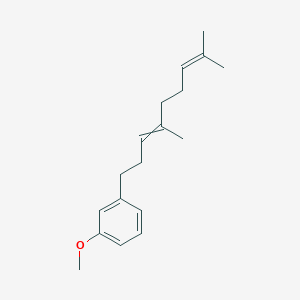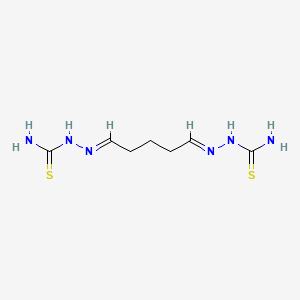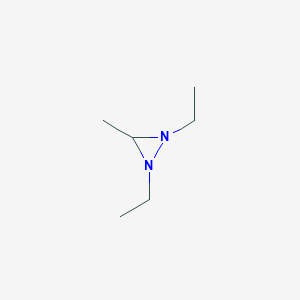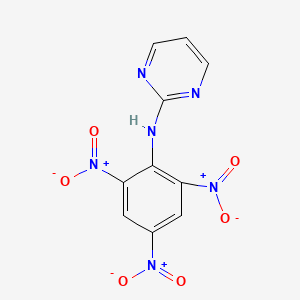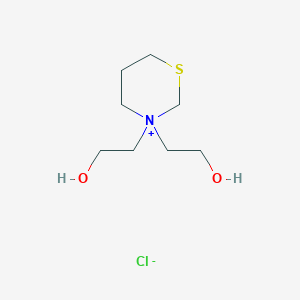
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is a chemical compound that belongs to the class of thiazinan derivatives This compound is characterized by the presence of a thiazinan ring, which is a six-membered ring containing both sulfur and nitrogen atoms The compound also features two hydroxyethyl groups attached to the nitrogen atom, and it is typically found in its chloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride typically involves the reaction of a thiazinan precursor with ethylene oxide or ethylene glycol under controlled conditions. One common method involves the reaction of 1,3-thiazinane with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions can help achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding thiazinan derivative without the hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding thiazinan derivative.
Substitution: Formation of the corresponding bromide or iodide salt.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: The compound can be used in the formulation of specialty chemicals, surfactants, and polymers.
Wirkmechanismus
The mechanism of action of 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with target molecules, while the thiazinan ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium bromide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium iodide
- 3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium sulfate
Uniqueness
3,3-Bis(2-hydroxyethyl)-1,3-thiazinan-3-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and interactions with other molecules. The presence of the hydroxyethyl groups also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
50476-35-2 |
|---|---|
Molekularformel |
C8H18ClNO2S |
Molekulargewicht |
227.75 g/mol |
IUPAC-Name |
2-[3-(2-hydroxyethyl)-1,3-thiazinan-3-ium-3-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO2S.ClH/c10-5-3-9(4-6-11)2-1-7-12-8-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VHFVHXCQWFIQTE-UHFFFAOYSA-M |
Kanonische SMILES |
C1C[N+](CSC1)(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


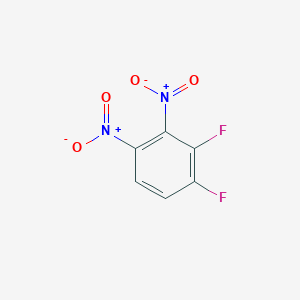
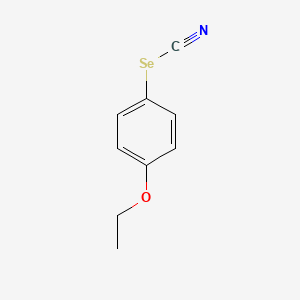
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
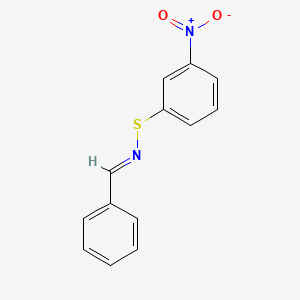
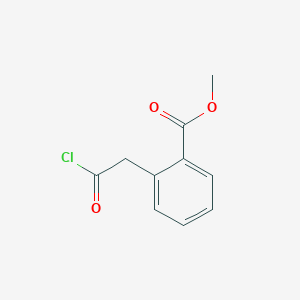
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

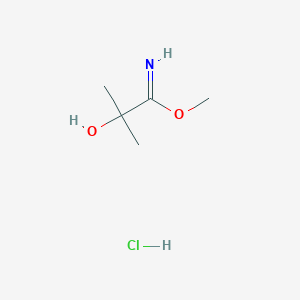
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
